molecular formula C25H26N4O2S2 B15033715 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15033715
M. Wt: 478.6 g/mol
InChI Key: DYUREOUUIGOPPL-MOSHPQCFSA-N
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Description

(5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone moiety. Key reagents and conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[1,2-a]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethylamino group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives of the pyrido[1,2-a]pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE may be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidine analogs. Examples include:

Uniqueness

What sets (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-5-16(3)29-24(31)20(33-25(29)32)13-19-22(26-17(4)18-9-7-6-8-10-18)27-21-12-11-15(2)14-28(21)23(19)30/h6-14,16-17,26H,5H2,1-4H3/b20-13-

InChI Key

DYUREOUUIGOPPL-MOSHPQCFSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NC(C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NC(C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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